

# Pimavanserin in Dementia-Related Psychosis: A Cross-Study Analysis of Efficacy and Safety

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## Compound of Interest

Compound Name: Pimavanserin

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## A Comparative Guide for Researchers and Drug Development Professionals

Psychosis, characterized by hallucinations and delusions, is a common and distressing symptom of dementia, significantly impacting the quality of life for patients and their caregivers. While atypical antipsychotics have been used off-label to manage these symptoms, concerns about their modest efficacy and significant safety risks have highlighted the need for alternative treatments. **Pimavanserin**, a selective serotonin 5-HT<sub>2A</sub> receptor inverse agonist/antagonist, has emerged as a novel therapeutic option. This guide provides a cross-study analysis of **Pimavanserin**'s effectiveness in dementia-related psychosis, comparing its performance with other atypical antipsychotics and providing supporting experimental data.

## Quantitative Data Summary

The following tables summarize the key efficacy and safety data from pivotal clinical trials of **Pimavanserin** and other commonly used atypical antipsychotics for the treatment of dementia-related psychosis.

Table 1: Efficacy of **Pimavanserin** in Dementia-Related Psychosis

Study	Dementia Type	Primary Endpoint	Pimavanserin in Result	Placebo Result	p-value
HARMONY (Phase 3)[1][2][3][4]	Mixed (AD, PD Dementia, DLB, VaD, FTD)	Time to Relapse of Psychosis	2.8-fold reduced risk of relapse (HR=0.353)	-	0.0023
-019 Study (Phase 2)[5]	Alzheimer's Disease	Change in NPI-NH Psychosis Score at Week 6	-3.76	-1.93	0.045

Table 2: Safety and Tolerability of **Pimavanserin** in Dementia-Related Psychosis

Study	Adverse Events (Pimavanserin vs. Placebo)	Discontinuation due to AEs (Pimavanserin vs. Placebo)
HARMONY (Phase 3)[1][4]	41.0% vs. 36.6%	2.9% vs. 3.6%
-019 Study (Phase 2)[5]	Urinary tract infection, fall, agitation were most frequent	7.1% vs. 10.0%

Table 3: Comparative Efficacy of Atypical Antipsychotics in Dementia-Related Psychosis

Drug	Study	Primary Efficacy Measure	Result vs. Placebo
Risperidone	Brodaty et al., 2003[6]	BEHAVE-AD Psychosis Subscale	Significant improvement
Aripiprazole	De Deyn et al., 2005[7]	NPI Psychosis Subscale	No significant difference
Olanzapine	Street et al., 2000[8][9]	NPI-NH Core Total (Agitation/Aggression, Hallucinations, Delusions)	Significant improvement with 5mg and 10mg doses
Quetiapine	Tariot et al., 2006[10][11]	BPRS Total Score	No significant difference

Table 4: Comparative Safety of Atypical Antipsychotics in Dementia-Related Psychosis

Drug	Common Adverse Events
Risperidone	Somnolence, urinary tract infection, extrapyramidal symptoms.[6]
Aripiprazole	Somnolence, urinary tract infection, accidental injury.[7]
Olanzapine	Somnolence, gait disturbance.[9]
Quetiapine	Somnolence, parkinsonism.[10]

## Experimental Protocols

### Pimavanserin - HARMONY (Phase 3) Trial

- Study Design: A Phase 3, multicenter, double-blind, placebo-controlled, randomized withdrawal study.[1][2][3][4][12][13][14]
- Patient Population: 392 patients with dementia-related psychosis (Alzheimer's disease, Parkinson's disease dementia, dementia with Lewy bodies, vascular dementia, or

frontotemporal dementia).[1][2][3][13]

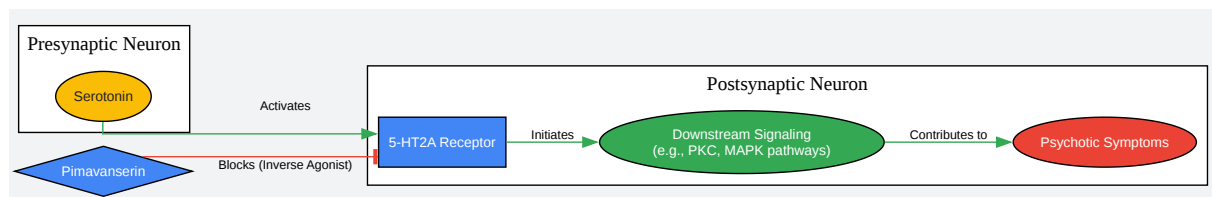
- Methodology: The study consisted of a 12-week open-label stabilization period where all patients received **Pimavanserin** (34 mg/day, with a possible reduction to 20 mg/day).[4] Patients who showed a sustained response were then randomized in a 1:1 ratio to either continue their **Pimavanserin** dose or switch to a placebo for a 26-week double-blind period. [1][4][12]
- Primary Endpoint: The primary efficacy endpoint was the time to relapse of psychosis during the double-blind period.[3][4][12][14] Relapse was defined by a composite of criteria including hospitalization for psychosis, significant worsening on clinical scales, withdrawal due to lack of efficacy, or use of an off-label antipsychotic.[4][14]
- Key Secondary Endpoint: Time to discontinuation for any reason.[1][3]
- Assessment Scales: The Scale for the Assessment of Positive Symptoms - Hallucinations and Delusions (SAPS-H+D) and the Clinical Global Impression of Improvement (CGI-I) were used to assess psychosis.[14] The Mini-Mental State Examination (MMSE) and the Extrapyrarnidal Symptom Rating Scale A-score (ESRS-A) were used to monitor cognition and motor symptoms, respectively.[1][4]

## Pimavanserin - (-019) Study (Phase 2)

- Study Design: A Phase 2, randomized, double-blind, placebo-controlled trial.[5]
- Patient Population: 181 nursing home residents with Alzheimer's disease psychosis.
- Methodology: Patients were randomized to receive either **Pimavanserin** 34 mg or a placebo daily for 12 weeks. The primary efficacy analysis was conducted at Week 6.[5]
- Primary Endpoint: The primary endpoint was the mean change from baseline in the Neuropsychiatric Inventory-Nursing Home Version (NPI-NH) psychosis score (combined score for hallucinations and delusions) at Week 6.[5]
- Assessment Scales: NPI-NH for psychosis symptoms and MMSE for cognition.[5]

## Mandatory Visualizations

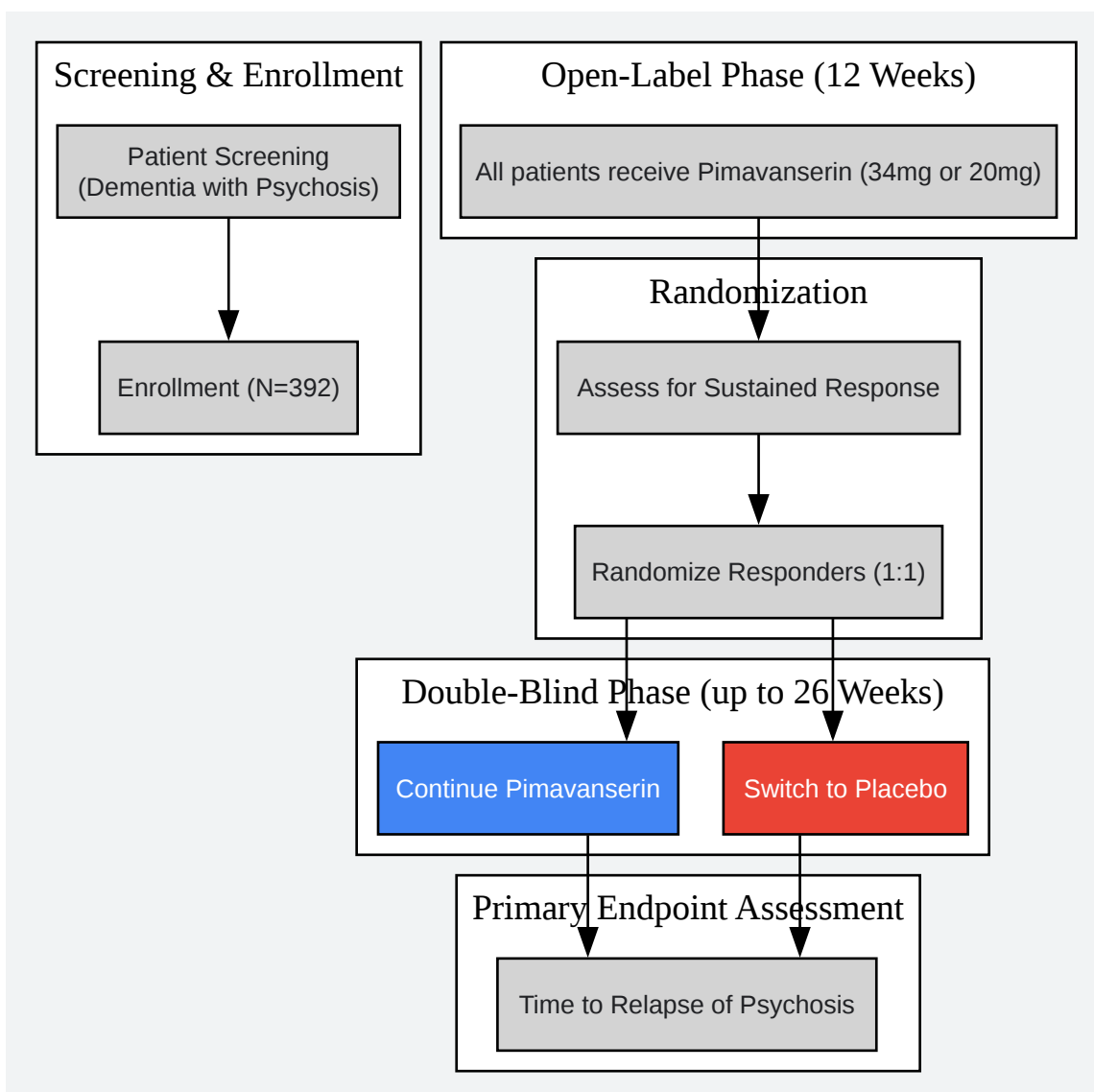
## Signaling Pathway of Pimavanserin



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Caption: **Pimavanserin**'s mechanism of action as a 5-HT2A receptor inverse agonist.

## Experimental Workflow of the HARMONY Trial



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Caption: Workflow of the Phase 3 HARMONY clinical trial.

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